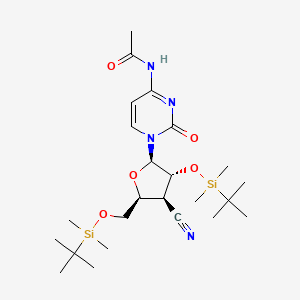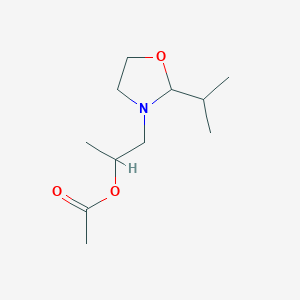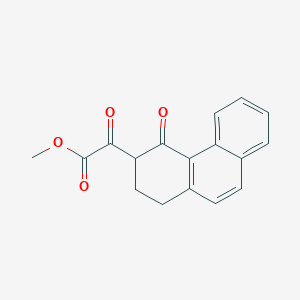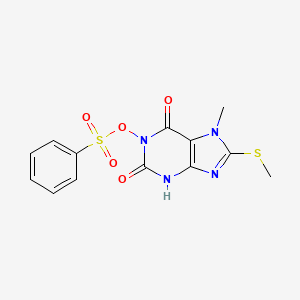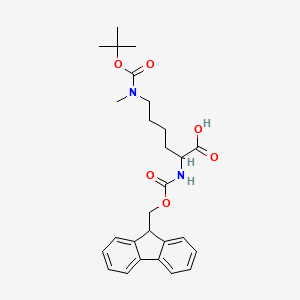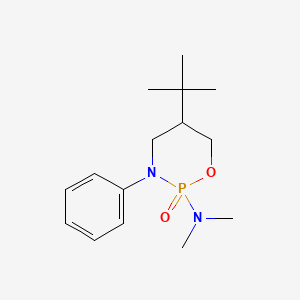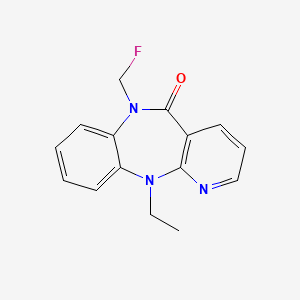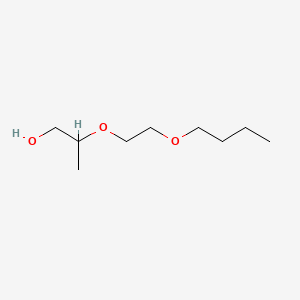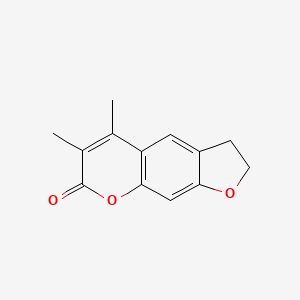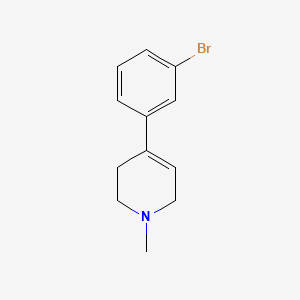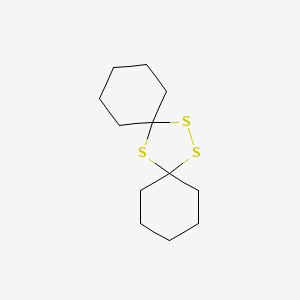
7,14,15-Trithiadispiro(5.1.5.2)pentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,14,15-Trithiadispiro(5.1.5.2)pentadecane is a unique organic compound characterized by its complex spirocyclic structure. It has the molecular formula C₁₂H₂₀S₃ and a molecular weight of 260.482 g/mol . This compound is notable for its three sulfur atoms incorporated into a spirocyclic framework, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,14,15-Trithiadispiro(5.1.5.2)pentadecane typically involves the reaction of cyclohexanone with hydrogen sulfide in the presence of a base . The reaction proceeds through the formation of intermediate thioketones, which subsequently undergo cyclization to form the spirocyclic structure.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with optimization for larger scales. This includes controlling reaction temperatures, pressures, and using catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7,14,15-Trithiadispiro(5.1.5.2)pentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at specific carbon or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents or nucleophiles can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted spirocyclic derivatives.
Applications De Recherche Scientifique
7,14,15-Trithiadispiro(5.1.5.2)pentadecane has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity due to the presence of sulfur atoms.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mécanisme D'action
The mechanism of action of 7,14,15-Trithiadispiro(5.1.5.2)pentadecane involves interactions with molecular targets through its sulfur atoms. These interactions can modulate biological pathways, although detailed mechanisms are still under investigation. The spirocyclic structure allows for unique binding properties, potentially affecting enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
- 3,3,5,5-Bis-pentamethylene-1,2,4-trithiolane
- Spirocyclohexyl-1,2,4-trithiolane
- 3,3,5,5-Bis(pentamethylene)-1,2,4-trithiolane
Comparison: 7,14,15-Trithiadispiro(5.1.5.2)pentadecane is unique due to its specific spirocyclic structure with three sulfur atoms, which imparts distinct chemical and physical properties compared to other similar compounds. Its stability and reactivity profile make it a valuable compound for various applications .
Propriétés
Numéro CAS |
179-01-1 |
|---|---|
Formule moléculaire |
C12H20S3 |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
7,14,15-trithiadispiro[5.1.58.26]pentadecane |
InChI |
InChI=1S/C12H20S3/c1-3-7-11(8-4-1)13-12(15-14-11)9-5-2-6-10-12/h1-10H2 |
Clé InChI |
JMYOFHYPWLGLKX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)SC3(CCCCC3)SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



